

Optimizing linker length for PDE δ -LC3 ternary complexes

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Compound of Interest

Compound Name: ATTECs Degradar 1

Cat. No.: B12377344

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Frequently Asked Questions (FAQs)

Q8: Can I use a different tag for the TR-FRET assay? A: Yes, while His and GST are common, you can use FLAG, SNAP, or other tags. Ensure that the TR-FRET antibodies are validated for your specific tags and that the tags do not interfere with the protein-protein interaction interface.

Q9: What is the optimal linker composition? A: The optimal composition varies. PEG linkers are flexible and water-soluble, making them a common starting point. However, rigid linkers like alkynes or triazoles can sometimes provide a beneficial entropic advantage if they precisely lock the proteins into a favorable orientation. A mixed approach is often best.

Q10: How do I know if my ATTEC is inducing autophagy or just binding to LC3? A: Binding to LC3 does not guarantee degradation. You must measure autophagic flux (e.g., LC3-I to LC3-II conversion, p62 degradation) and confirm that PDE δ degradation is rescued by lysosomal or autophagosomal inhibitors (e.g., Bafilomycin A1, Chloroquine).

References

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- Douglass, E. F., Miller, C. J., Sparer, G., Shapiro, H., & Spiegel, D. A. (2013).
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